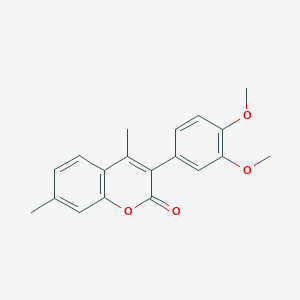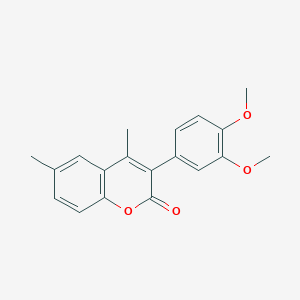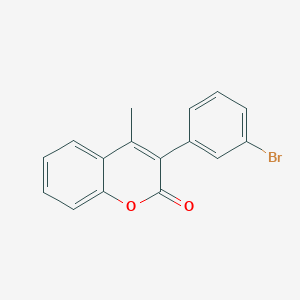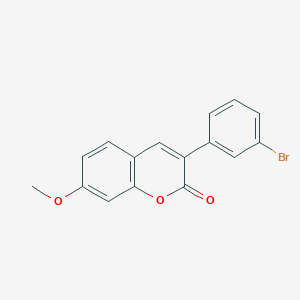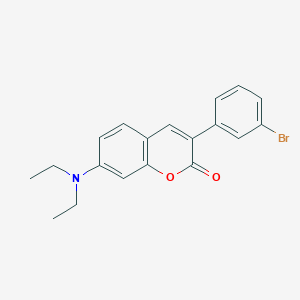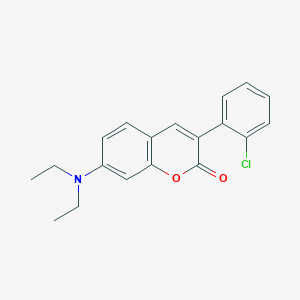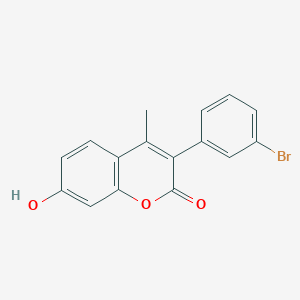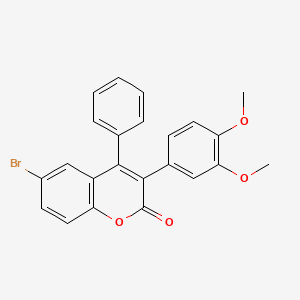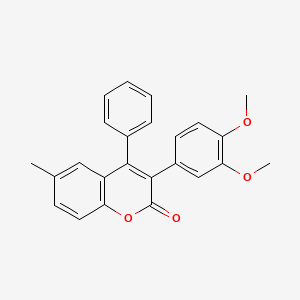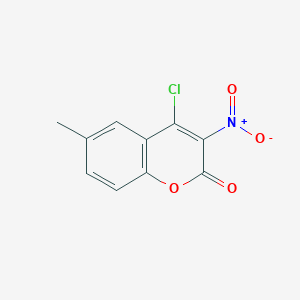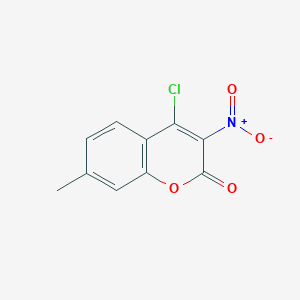
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
Vue d'ensemble
Description
“2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid” is a chemical compound that is related to several other compounds used in medicine, such as Nicardipine hydrochloride and 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of 1,4-dihydropyridine-2-mercapto-quinazolinone hybrids were synthesized using a nucleophilic substitution reaction . Another method involved the esterification of optically active monocarboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It is a 1,4-dihydropyridine derivative, which means it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that has been reduced (i.e., hydrogenated) at the 1 and 4 positions .
Applications De Recherche Scientifique
1. Cerebral Vasodilation
A study by Higuchi, Sasaki, and Sado (1975) developed a highly sensitive method for quantitatively determining this compound in plasma. This method is useful in assessing the plasma concentrations of the compound after oral administration in humans, indicating its potential application in cerebral vasodilation (Higuchi, Sasaki, & Sado, 1975).
2. Structural Analysis and Pharmacological Activity
Triggle et al. (1980) examined the crystal structures of various derivatives, including this compound, to understand their conformation and correlation with biological activity. This research is significant for developing calcium channel antagonists (Triggle, Shefter, & Triggle, 1980).
3. Synthesis and Vasodilating Activities
A study by Suh et al. (1990) focused on synthesizing asymmetric derivatives of this compound and testing their effects on vascular smooth muscles. This research highlights the compound's potent vasodilating activities, demonstrating its potential in vascular health applications (Suh et al., 1990).
4. Exploration of Molecular Conformation
Rowan and Holt (1996) investigated the structures of various esterified forms of this compound. Their study provides insights into how modifications in molecular structure can influence the compound's potential activity, especially in relation to calcium antagonism (Rowan & Holt, 1996).
5. Synthesis of Optically Active Derivatives
Shibanuma et al. (1980) synthesized optically active forms of this compound, contributing to the understanding of how stereochemistry affects its biological activity. Their research is particularly relevant in developing drugs with specific directional properties (Shibanuma et al., 1980).
Mécanisme D'action
While the specific mechanism of action for “2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid” is not mentioned in the sources I found, related compounds like Nimodipine and Benidipine are known to act as calcium channel blockers . They inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Propriétés
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPJNSHSWMCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and its derivatives exert their vasodilatory effects?
A: While the exact mechanism remains under investigation, research suggests that these compounds primarily act as calcium channel blockers. [] This inhibition of calcium influx into vascular smooth muscle cells leads to relaxation and subsequent vasodilation, particularly in the coronary and cerebral arteries. [, ]
Q2: Are there differences in the vasodilatory potency and selectivity of these compounds across different vascular beds?
A: Yes, studies indicate that 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives exhibit a greater vasodilatory effect on cerebral and coronary vessels compared to femoral vessels. [] This suggests a degree of selectivity in their action, potentially offering advantages in targeting specific vascular regions. []
Q3: Has the impact of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid on myocardial infarction healing been investigated?
A: Yes, research in a canine model showed that pre- and post-treatment with nicardipine, a derivative of the compound, significantly modified hemodynamic responses following coronary artery ligation. [] The treatment notably maintained lower left ventricular systolic pressure and inhibited the increase in left ventricular end-diastolic pressure. [] Further investigation revealed significant modifications in left ventricular geometry, suggesting a potential beneficial effect on myocardial infarct healing. []
Q4: What are the analytical methods commonly employed for the detection and quantification of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and its derivatives in biological samples?
A: Electron capture gas chromatography (GC) has been successfully employed to determine the concentration of YC-93, a derivative of the compound, in plasma samples. [] This method provides a sensitive and specific approach for pharmacokinetic studies and monitoring drug levels.
Q5: How does the structure of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives relate to their activity?
A: The core 1,4-dihydropyridine structure is essential for the calcium channel blocking activity. [] Modifications to the ester side chains at positions 3 and 5 significantly impact the potency, duration of action, and selectivity of these compounds. [, ] Research exploring various substitutions on this scaffold aims to optimize pharmacological properties for specific therapeutic applications. []
Q6: What are the potential implications of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives inhibiting cyclic AMP phosphodiesterase?
A: While primarily recognized for calcium channel blocking, some derivatives, like YC-93, have demonstrated inhibitory effects on cyclic AMP phosphodiesterase. [] This finding suggests a potential for broader physiological effects beyond vasodilation, warranting further investigation into the interplay of these mechanisms.
Q7: Can you elaborate on the synthesis of lercanidipine hydrochloride, a notable derivative of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid?
A: Lercanidipine hydrochloride synthesis involves a multi-step process, commencing with the condensation of 3-nitrobenzaldehyde and methyl acetoacetate. [] This is followed by Michael addition and hydrolysis to yield the key intermediate, 2,6-dimethyl-4-(3-nitrophenyl)- 1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. [] Subsequent steps involve acyl chloride formation, esterification, and HCl salt formation to afford lercanidipine hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

